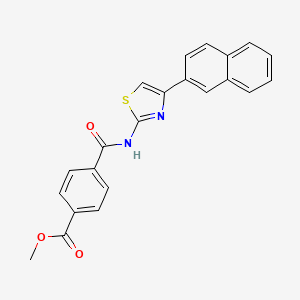

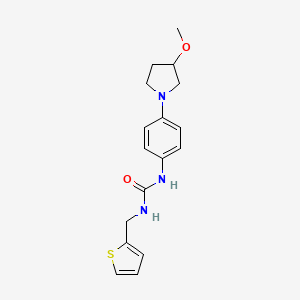

![molecular formula C23H30N2O7S2 B2543257 ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 330676-99-8](/img/structure/B2543257.png)

ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is a complex organic molecule that appears to be related to a family of compounds with diverse chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related thieno[2,3-b]thiophenes and other heterocyclic compounds that share structural similarities, such as the presence of a thiophene ring and carboxylate ester functionality .

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and the use of various reagents to introduce different functional groups. For example, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate was treated with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that the synthesis of the compound would likely involve multi-step reactions including cyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, ^1H NMR, and MS spectra . Crystal and molecular structure studies of similar compounds have been conducted using single crystal X-ray diffraction data, revealing details about the crystal packing and molecular conformation . These techniques would be essential in determining the molecular structure of the compound .

Chemical Reactions Analysis

The related compounds exhibit a range of chemical reactivity. For instance, recyclization reactions of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates with nitrogen-containing binucleophiles have been reported, leading to the formation of fused bicyclic derivatives . The reactivity of the compound could be inferred to involve similar nucleophilic attacks and recyclization processes, given the presence of reactive sites such as the amide and ester groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analytical techniques. For example, the photophysical properties of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate were investigated using UV-Vis, photoluminescence (PL), and cyclic voltammetry (CV) . The crystal and molecular structure studies provide insights into the stability of the crystal packing influenced by intermolecular interactions . These studies suggest that the compound would also exhibit unique physical and chemical properties that could be explored for potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Compounds with structures related to ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have been synthesized and tested for various biological activities. For instance, derivatives of cyclopentathiene have been studied for their antimicrobial and antioxidant properties, showing significant activity in certain cases (Raghavendra et al., 2016). These findings suggest potential applications in developing new pharmaceuticals.

Material Science and Polymer Chemistry

Research in material science has explored the synthesis of novel compounds with thiophene and cyclopenta[b]thiophene moieties for use in organic semiconducting materials. Such compounds have been utilized in creating high-performance semiconducting polymers for organic photovoltaic cells, demonstrating the compound's potential in renewable energy technologies (Kim et al., 2014).

Organic Synthesis and Chemical Reactivity

The chemical reactivity of related compounds has been extensively studied, revealing their potential in organic synthesis. For example, reactions involving acylaminocyanoesters and thiophene derivatives have led to the creation of aminothiazoles, highlighting the versatility of these compounds in synthesizing heterocyclic structures with potential biological activity (Golankiewicz et al., 1985). This research is foundational for developing new synthetic methodologies and discovering new therapeutic agents.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O7S2/c1-4-32-23(27)20-18-6-5-7-19(18)33-22(20)24-21(26)16-8-10-17(11-9-16)34(28,29)25(12-14-30-2)13-15-31-3/h8-11H,4-7,12-15H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABIEEPKHDYPTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine](/img/structure/B2543174.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B2543175.png)

![3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2543176.png)

![1-(3-chloro-4-fluorophenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2543178.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2543180.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2543188.png)

![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543192.png)

![8-fluoro-2-(1-methyl-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2543193.png)